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Compound Name: FINO2

Cat. No.: B15582668 Get Quote

Technical Support Center: FINO2
Welcome to the technical support center for FINO2, a potent inducer of ferroptosis. This

resource provides troubleshooting guides and frequently asked questions (FAQs) to assist

researchers, scientists, and drug development professionals in effectively using FINO2 in cell

culture experiments and avoiding common issues such as precipitation.

Frequently Asked Questions (FAQs)
Q1: What is FINO2 and what is its mechanism of action?

FINO2 (Ferroptosis-Inducing Nitrogen Oxide 2) is a small molecule that belongs to the 1,2-

dioxolane class of organic peroxides. It is a potent inducer of ferroptosis, an iron-dependent

form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] FINO2's

mechanism of action is distinct from other ferroptosis inducers like erastin or RSL3.[2][3] It

works through a dual mechanism:

Indirect GPX4 Inactivation: FINO2 indirectly inhibits the activity of Glutathione Peroxidase 4

(GPX4), a key enzyme that reduces lipid hydroperoxides.[1][2][3] This is not a direct

inhibition of the GPX4 active site but rather a loss of its enzymatic function.[2]

Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[1][2]

[3] This process contributes to the generation of reactive oxygen species that drive lipid

peroxidation.
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Q2: What is the recommended solvent and storage for FINO2 stock solutions?

FINO2 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is

poorly soluble in aqueous solutions like water or PBS. For cell culture experiments, it is

recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Solvent Reported Solubility

DMSO 30 mg/mL to 51 mg/mL

Ethanol 30 mg/mL to 51 mg/mL

Water Insoluble

Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL

Data compiled from multiple sources.

Storage of Stock Solutions:
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Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term

storage (up to 6 months).

Protect from light.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles, which can lead to degradation of the compound and introduction of moisture into the

DMSO stock.

Q3: Why is my FINO2 precipitating when I add it to my cell culture medium?

Precipitation of FINO2 upon addition to aqueous cell culture media is a common issue due to

its hydrophobic nature. The primary reason is "solvent shock," where the rapid dilution of the

DMSO stock in the aqueous medium causes the compound to crash out of solution. Other

contributing factors can include:

High Final Concentration: The desired final concentration of FINO2 in the media may exceed

its solubility limit in the aqueous environment.

Low Temperature of Media: Adding the DMSO stock to cold media can decrease the

solubility of FINO2.

High Final DMSO Concentration: While counterintuitive, a high final concentration of DMSO

(typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant

dilution.[4]

Interactions with Media Components: Components in the media, such as salts or proteins in

Fetal Bovine Serum (FBS), can interact with FINO2 and affect its solubility.

Q4: What does FINO2 precipitation look like?

FINO2 precipitation can manifest in a few ways:

Visible particles: You may see small, crystalline, or amorphous particles floating in the

medium or settled at the bottom of the culture vessel.
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Cloudiness or turbidity: The medium may appear cloudy or hazy immediately upon addition

of FINO2 or after some time in the incubator. This can sometimes be mistaken for bacterial

or fungal contamination.

Flocculent precipitate: In some cases, a "fluffy" or cloud-like precipitate may form around cell

aggregates, especially at high concentrations.[5]

Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately when the FINO2 stock solution is added to the cell

culture medium.
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Potential Cause Explanation Recommended Solution

Solvent Shock

Rapid dilution of the

concentrated DMSO stock in

the aqueous medium causes

the hydrophobic FINO2 to

"crash out" of solution.

Perform a serial dilution.

Create an intermediate dilution

of the FINO2 stock in pre-

warmed (37°C) cell culture

medium before adding it to the

final culture volume. Add the

compound dropwise while

gently swirling the medium.

High Final Concentration

The final working

concentration of FINO2

exceeds its solubility limit in

the cell culture medium.

Reduce the final concentration.

If experimentally feasible,

lower the working

concentration of FINO2.

Determine the maximum

soluble concentration with a

solubility test in your specific

medium.

Cold Medium

The solubility of many

compounds, including FINO2,

is lower at colder

temperatures.

Use pre-warmed medium.

Always use cell culture

medium that has been pre-

warmed to 37°C before adding

the FINO2 solution.

High DMSO in Final Solution

A high percentage of DMSO in

the final culture volume can be

toxic to cells and may not

prevent precipitation.

Minimize final DMSO

concentration. Aim for a final

DMSO concentration of ≤

0.1%. This may require

preparing a more dilute stock

solution of FINO2 in DMSO.

Always include a vehicle

control (media with the same

final DMSO concentration) in

your experiments.
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Issue 2: Delayed Precipitation in the Incubator
Problem: The medium with FINO2 is clear initially, but a precipitate forms after several hours or

days in the incubator.
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Potential Cause Explanation Recommended Solution

Media Evaporation

Evaporation of water from the

culture medium in the

incubator increases the

concentration of all

components, including FINO2,

potentially exceeding its

solubility limit.

Ensure proper humidification.

Maintain a humidified

environment in the incubator.

For long-term experiments,

consider using plates with low-

evaporation lids or sealing

plates with gas-permeable

membranes.

Temperature Fluctuations

Repeatedly removing culture

vessels from the stable 37°C

environment can cause

temperature cycling, which

may affect compound

solubility.

Minimize handling. Reduce the

frequency and duration of time

that culture vessels are outside

the incubator.

Interaction with Media

Components

FINO2 may slowly interact with

salts, amino acids, or proteins

in the medium, especially in

serum-containing media, to

form insoluble complexes over

time.

Assess stability. If delayed

precipitation is a persistent

issue, you may need to assess

the stability of FINO2 in your

specific medium over your

experimental time course.

Consider preparing fresh

FINO2-containing media for

longer experiments and

replacing it periodically.

pH Shift in Media

Cellular metabolism can cause

the pH of the culture medium

to shift over time, which could

potentially affect the stability

and solubility of FINO2,

although it is reported to be

stable at various pH levels.[1]

Monitor media pH. Ensure the

medium is properly buffered

and that the color of the phenol

red indicator does not indicate

a significant pH shift. Change

the medium if necessary.

Experimental Protocols
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Protocol 1: Preparation of FINO2 Working Solution
This protocol describes the preparation of a 10 µM working solution of FINO2 from a 10 mM

stock in DMSO, minimizing the risk of precipitation.

Materials:

10 mM FINO2 stock solution in anhydrous DMSO

Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

Sterile microcentrifuge tubes or conical tubes

Procedure:

Prepare Intermediate Dilution (100x Final Concentration):

In a sterile tube, add 99 µL of pre-warmed complete cell culture medium.

Add 1 µL of the 10 mM FINO2 stock solution to the medium.

Gently mix by pipetting up and down or flicking the tube to create a 100 µM intermediate

solution. Visually inspect for any signs of precipitation.

Prepare Final Working Solution:

In a separate sterile tube containing the final volume of pre-warmed medium for your

experiment (e.g., 990 µL for a final volume of 1 mL), add 10 µL of the 100 µM intermediate

solution.

Gently mix the final solution. The final concentration of FINO2 will be 10 µM, and the final

DMSO concentration will be 0.1%.

Treat Cells:

Use the freshly prepared working solution to treat your cells immediately.
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Protocol 2: Assessment of Lipid Peroxidation using C11-
BODIPY 581/591
This protocol provides a method to measure lipid peroxidation, a key indicator of ferroptosis, in

response to FINO2 treatment using the fluorescent probe C11-BODIPY 581/591.[2][6][7]

Materials:

Cells of interest plated in a suitable culture vessel (e.g., 96-well plate, 12-well plate)

FINO2 working solution

C11-BODIPY 581/591 (stock solution in DMSO)

Phosphate-Buffered Saline (PBS)

Fluorescence microscope or plate reader

Procedure:

Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.

FINO2 Treatment: Treat cells with the desired concentration of FINO2 (e.g., 10 µM) and a

vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 6-24 hours).[1][2]

C11-BODIPY Staining:

Prepare a working solution of C11-BODIPY 581/591 in culture medium at a final

concentration of 1-10 µM.

Remove the FINO2-containing medium from the cells.

Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at

37°C, protected from light.

Washing: Remove the staining solution and wash the cells two to three times with PBS.

Imaging and Analysis:
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Add fresh PBS or culture medium to the cells.

Image the cells using a fluorescence microscope with filters for both the oxidized (green

fluorescence, ~488 nm excitation / ~510 nm emission) and reduced (red fluorescence,

~581 nm excitation / ~591 nm emission) forms of the probe.[6]

An increase in the green/red fluorescence intensity ratio indicates an increase in lipid

peroxidation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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